(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H13F3N4OS and its molecular weight is 390.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b][1,3]thiazole derivatives, have been studied for their antimycobacterial properties
Biochemical Pathways
Related compounds have been studied for their effects on various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c1-10-9-25-15(11(2)23-17(25)27-10)7-12(8-22)16(26)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,9H,1-2H3,(H,24,26)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMYYBNTKYPEQM-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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